2-chloro-N-methyl-6-(trifluoromethyl)pyrimidine-4,5-diamine
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Overview
Description
2-chloro-N-methyl-6-(trifluoromethyl)pyrimidine-4,5-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of the trifluoromethyl group in this compound imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-6-(trifluoromethyl)pyrimidine-4,5-diamine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-6-(trifluoromethyl)pyrimidine-4,5-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of bases like sodium hydride or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
2-chloro-N-methyl-6-(trifluoromethyl)pyrimidine-4,5-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-6-(trifluoromethyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-(trifluoromethyl)pyrimidine: Similar structure but lacks the N-methyl group.
2-chloro-5-(trifluoromethyl)pyrimidine: Similar structure but with a different substitution pattern.
2-chloro-6-(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
2-chloro-N-methyl-6-(trifluoromethyl)pyrimidine-4,5-diamine is unique due to the presence of both the N-methyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it valuable in various applications, particularly in the development of new pharmaceuticals and agrochemicals .
Properties
CAS No. |
1993-05-1 |
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Molecular Formula |
C6H6ClF3N4 |
Molecular Weight |
226.59 g/mol |
IUPAC Name |
2-chloro-4-N-methyl-6-(trifluoromethyl)pyrimidine-4,5-diamine |
InChI |
InChI=1S/C6H6ClF3N4/c1-12-4-2(11)3(6(8,9)10)13-5(7)14-4/h11H2,1H3,(H,12,13,14) |
InChI Key |
DXHIKBUKTWSTKA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC(=C1N)C(F)(F)F)Cl |
Origin of Product |
United States |
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